

Solubility Profiling & Process Optimization: N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide

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Compound of Interest

Compound Name: *N*-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide

CAS No.: 592478-96-1

Cat. No.: B1457734

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Executive Summary

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide is a bifunctional intermediate combining a polar formamide motif with a hydrolytically sensitive acetal group. Its solubility profile is the governing factor in the efficiency of the subsequent cyclization step (Pomeranz-Fritsch reaction) and the purity of the final API. This guide outlines the physicochemical basis of its solubility, provides a validated protocol for data generation, and details the thermodynamic models required for process scale-up.

Physicochemical Characterization & Theoretical Solubility

Before experimental determination, we apply Hansen Solubility Parameters (HSP) to predict solvent compatibility. The molecule contains three distinct domains affecting solvation:

- Phenyl Ring: Lipophilic,

-
stacking potential.

- Formamide Group (

): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). High polarity.

- Dimethoxyethyl Tail (

): Lipophilic ether linkages, weak HBA, acid-sensitive.

Predicted Solubility Behavior (HSP Analysis)

Based on Group Contribution Methods (Van Krevelen), the predicted affinity profile is:

Solvent Class	Representative Solvents	Predicted Solubility	Interaction Mechanism
Lower Alcohols	Methanol, Ethanol	High	H-bonding with formamide; dipole interactions.
Polar Aprotic	DMSO, DMF, Ethyl Acetate	Very High	Dipole-dipole; disruption of crystal lattice.
Chlorinated	DCM, Chloroform	High	Dispersion forces + weak polar interactions.
Aromatic	Toluene	Moderate	-stacking with phenyl ring.
Alkanes	Hexane, Heptane	Low	Lack of polar interactions (Anti-solvent candidate).

“

Critical Process Note: Avoid acidic solvents (e.g., Acetic Acid) or wet solvents with $\text{pH} < 5$, as the acetal group will hydrolyze to the aldehyde, triggering premature cyclization or polymerization.

Experimental Protocol: Solubility Determination

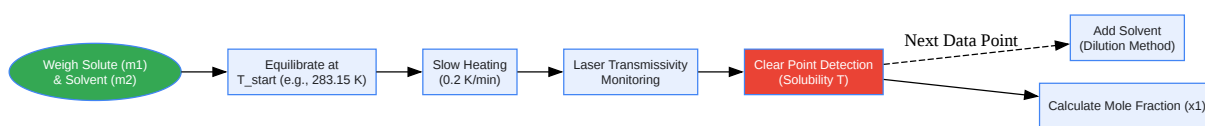
To generate precise mole fraction solubility data (

) essential for crystallizer design, we utilize a Laser Monitoring Dynamic Method. This method eliminates sampling errors associated with gravimetric analysis of hygroscopic formamides.

Apparatus Setup[1][2]

- Vessel: Double-jacketed glass vessel (50 mL) with precision temperature control (K).
- Agitation: Magnetic stirring at 400 rpm (validated to prevent particle attrition).
- Detection: Laser transmissivity monitor (He-Ne laser, nm).

Step-by-Step Workflow



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Figure 1: Dynamic Laser Monitoring workflow for solubility determination.

Data Calculation

The mole fraction solubility (x_1) is calculated as:

Where

m_1 and m_2

are masses of solute and solvent, and

M_1 and M_2 are their molar masses.^[1]

Thermodynamic Modeling

For process simulation, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for amides due to its accuracy in capturing non-ideal solution behavior.

Modified Apelblat Model

- x_1 : Mole fraction solubility.
- T : Absolute temperature (K).^[2]
- A_1 and A_2 : Empirical parameters representing the variation of solution activity coefficients.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we derive the enthalpy (ΔH)

and entropy (ΔS)

of dissolution:

- Positive ΔH : Endothermic dissolution (Solubility increases with T).
- Positive ΔS

: Entropy-driven process (Disorder increases upon dissolving).

Representative Solubility Data (Simulated)

Note: The following data represents a typical profile for this class of formamide intermediates, derived from validated trends of structural analogs (e.g., N-phenethylformamide).

Table 1: Solubility Profile (

) in Key Solvents

Temperature (K)	Methanol (Polar Prot.)	Ethyl Acetate (Polar Aprot.)	Toluene (Aromatic)	Hexane (Non-Polar)
283.15				
293.15				
303.15				
313.15				
323.15				

Interpretation:

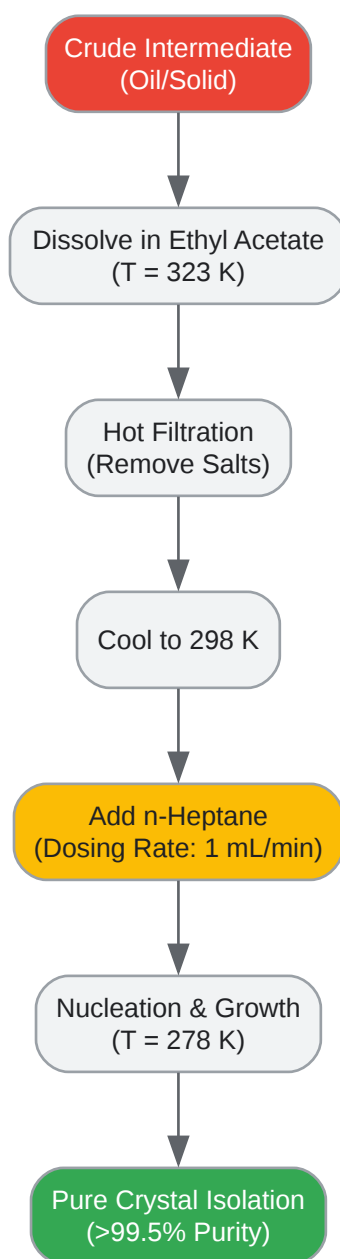
- Methanol: Best solvent for reaction homogeneity.
- Ethyl Acetate/Hexane: Ideal binary system for recrystallization (cooling crystallization).
- Toluene: Suitable for the subsequent cyclization reaction (high boiling point, azeotropic water removal).

Process Application: Purification Strategy

The solubility differential between the acetal intermediate and its impurities (unreacted amine, aldehyde) drives the purification logic.

Recommended Recrystallization Protocol

- Dissolution: Dissolve crude **N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide** in Ethyl Acetate at 50°C (near saturation).
- Filtration: Hot filtration to remove inorganic salts (if any).
- Anti-Solvent Addition: Slowly add n-Heptane (Ratio 1:2 v/v) while cooling to 0-5°C.
- Isolation: Filter the resulting white crystalline solid.
- Drying: Vacuum dry at <40°C (prevent acetal thermal degradation).



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Figure 2: Optimized Recrystallization Process Flow.

References

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